
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. This compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the chloro and methoxyphenoxy groups adds to its chemical versatility, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with chloroform and a base, such as sodium hydroxide, to form the intermediate 4-methoxyphenyl chloroformate. This intermediate is then reacted with ammonia to form the corresponding carbamate, which undergoes cyclization to form the diazirine ring.
Industrial Production Methods
Industrial production of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to a diazomethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of diazomethane derivatives.
Substitution: Formation of substituted diazirine compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can insert into various chemical bonds. This reactivity makes it a valuable tool for studying molecular interactions and reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-azirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-oxirane
Uniqueness
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is unique due to its diazirine ring, which provides a high degree of reactivity and specificity in photochemical reactions. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
Eigenschaften
CAS-Nummer |
651306-42-2 |
|---|---|
Molekularformel |
C8H7ClN2O2 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
3-chloro-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O2/c1-12-6-2-4-7(5-3-6)13-8(9)10-11-8/h2-5H,1H3 |
InChI-Schlüssel |
GTBAKGDDMWAKIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2(N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
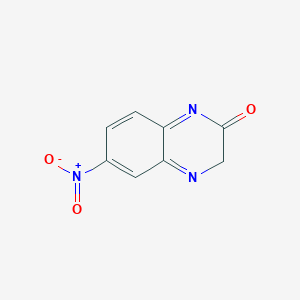
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
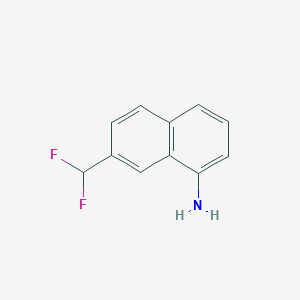
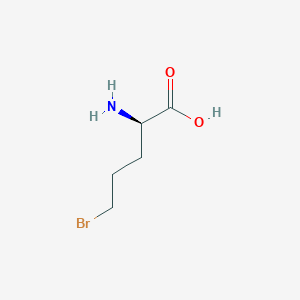
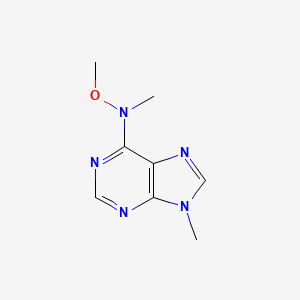

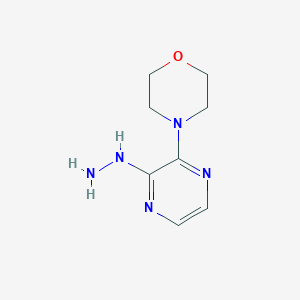



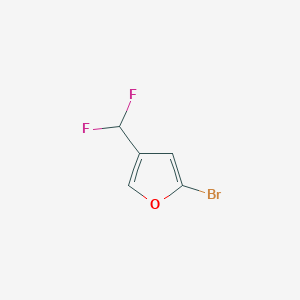
![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
